molecular formula C13H16N4OS2 B11430857 1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea

1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea

Cat. No.: B11430857
M. Wt: 308.4 g/mol
InChI Key: ZKSDVCQTSGEKJY-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 3,5-dimethylphenyl group and a 3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea typically involves the following steps:

    Formation of 3-(ethylsulfanyl)-1,2,4-thiadiazole: This intermediate is synthesized by reacting ethyl mercaptan with thiosemicarbazide under acidic conditions, followed by cyclization.

    Coupling with 3,5-dimethylphenyl isocyanate: The intermediate 3-(ethylsulfanyl)-1,2,4-thiadiazole is then reacted with 3,5-dimethylphenyl isocyanate in the presence of a suitable base, such as triethylamine, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiadiazole ring and the ethylsulfanyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

    1-(3,5-Dimethylphenyl)-3-[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]urea: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    1-(3,5-Dimethylphenyl)-3-[3-(propylsulfanyl)-1,2,4-thiadiazol-5-yl]urea: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness: 1-(3,5-Dimethylphenyl)-3-[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]urea is unique due to the specific combination of the 3,5-dimethylphenyl group and the 3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N4OS2

Molecular Weight

308.4 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)urea

InChI

InChI=1S/C13H16N4OS2/c1-4-19-13-16-12(20-17-13)15-11(18)14-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3,(H2,14,15,16,17,18)

InChI Key

ZKSDVCQTSGEKJY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NSC(=N1)NC(=O)NC2=CC(=CC(=C2)C)C

Origin of Product

United States

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